2-Octanamidoacetic acid
Overview
Description
2-Octanamidoacetic acid, also known as N-(1-oxooctyl)glycine, is a biochemical reagent with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound is a derivative of glycine, where the amino group is substituted with an octanoyl group. It appears as a white to off-white crystalline powder and is known for its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octanamidoacetic acid can be synthesized through the reaction of glycine with octanoyl chloride in the presence of a base such as sodium hydroxide . The reaction typically involves dissolving glycine in water, adding sodium hydroxide, and then slowly adding octanoyl chloride with vigorous stirring. The mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Octanamidoacetic acid undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield octanoic acid and glycine.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Octanoic acid and glycine.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Octanamidoacetic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 2-Octanamidoacetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The octanoyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins, thereby modulating their function .
Comparison with Similar Compounds
- N-Octanoylglycine
- Capryloyl glycine
- N-Capryloylglycine
Comparison: 2-Octanamidoacetic acid is unique due to its specific structure, which combines the properties of glycine and octanoic acid. Compared to similar compounds, it offers distinct advantages in terms of solubility, reactivity, and biological activity. Its unique amide bond and octanoyl group make it a versatile compound for various applications .
Properties
IUPAC Name |
2-(octanoylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLIIGUQOSOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065736 | |
Record name | Glycine, N-(1-oxooctyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Capryloylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14246-53-8 | |
Record name | Capryloylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14246-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capryloyl glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014246538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(1-oxooctyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-(1-oxooctyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-oxooctyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPRYLOYL GLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TY5YO42NJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Capryloylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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